Diphenyliodonium hexafluoroarsenate serves as an effective photoinitiator for the cationic polymerization of epoxy resins. This application is particularly relevant in coatings, adhesives, and composites due to the excellent mechanical properties and chemical resistance of cured epoxy resins. [, , , ]
The photoacid generation capability of diphenyliodonium hexafluoroarsenate makes it valuable in photolithography for creating microelectronic circuits and other microfabricated structures. Upon UV exposure through a mask, the PAG generates acid in the exposed areas, enabling the selective removal of a photoresist layer. []
Incorporating diphenyliodonium hexafluoroarsenate into polyimide formulations yields photosensitive polyimides suitable for applications requiring high-temperature stability and chemical resistance. Upon irradiation, the generated acid catalyzes the crosslinking of the polyimide, leading to the formation of insoluble patterns. [, ]
Diphenyliodonium hexafluoroarsenate can dope conducting polymers like polypyrrole. Upon UV irradiation, the generated acid creates charge carriers in the polymer, thereby enhancing its conductivity. This approach finds applications in organic electronics and sensor development. []
Incorporating diphenyliodonium hexafluoroarsenate into poly(3-alkylthiophene) based field-effect transistors enables optical control of the device characteristics. Upon light irradiation, the generated acid alters the carrier density and mobility within the polymer, leading to significant changes in the transistor's performance. This approach holds promise for developing novel optoelectronic devices and sensors. []
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